molecular formula C10H8FNO2 B12874123 3-(4-Fluorophenyl)-4-hydroxy-1H-pyrrol-2(5H)-one

3-(4-Fluorophenyl)-4-hydroxy-1H-pyrrol-2(5H)-one

Cat. No.: B12874123
M. Wt: 193.17 g/mol
InChI Key: KVKMKKKFGLTYJR-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-4-hydroxy-1H-pyrrol-2(5H)-one is an organic compound that features a pyrrolone ring substituted with a fluorophenyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-4-hydroxy-1H-pyrrol-2(5H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with 4-fluoroaniline, the compound can be synthesized via a multi-step process involving nitration, reduction, and cyclization reactions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the reactions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-4-hydroxy-1H-pyrrol-2(5H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while reduction can produce various alcohols or amines.

Scientific Research Applications

3-(4-Fluorophenyl)-4-hydroxy-1H-pyrrol-2(5H)-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-4-hydroxy-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Fluorophenyl)-1H-pyrazole: Shares the fluorophenyl group but has a different ring structure.

    4-Fluorobiphenyl: Contains a fluorophenyl group but lacks the pyrrolone ring.

    5-(4-Fluorophenyl)-3-pyridinecarboxylic acid: Another fluorophenyl derivative with a different core structure.

Uniqueness

3-(4-Fluorophenyl)-4-hydroxy-1H-pyrrol-2(5H)-one is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H8FNO2

Molecular Weight

193.17 g/mol

IUPAC Name

4-(4-fluorophenyl)-3-hydroxy-1,2-dihydropyrrol-5-one

InChI

InChI=1S/C10H8FNO2/c11-7-3-1-6(2-4-7)9-8(13)5-12-10(9)14/h1-4,13H,5H2,(H,12,14)

InChI Key

KVKMKKKFGLTYJR-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C(=O)N1)C2=CC=C(C=C2)F)O

Origin of Product

United States

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